molecular formula C8H13Cl3O3 B12810980 2-Butoxyethyl trichloroacetate CAS No. 30668-98-5

2-Butoxyethyl trichloroacetate

Cat. No.: B12810980
CAS No.: 30668-98-5
M. Wt: 263.5 g/mol
InChI Key: FNYMWARMHWYZDC-UHFFFAOYSA-N
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Description

2-Butoxyethyl trichloroacetate is a chemical ester of interest in synthetic organic chemistry and industrial research. While specific studies on this compound are limited, its structure suggests utility as a potential intermediate or precursor. The compound is an ester formed from 2-butoxyethanol and trichloroacetic acid. 2-Butoxyethanol is a well-documented solvent with surfactant properties, widely used in industrial and domestic products such as paints, surface coatings, and cleaning agents . Trichloroacetate is known for its use as a precipitant of macromolecules including proteins, DNA, and RNA in clinical chemistry and biochemistry . Researchers may explore the application of this compound in the synthesis of more complex molecules, leveraging the reactivity of the trichloroacetate group. By analogy with closely related compounds, such as 2-butoxyethyl chloroacetate—which is a key intermediate in the synthesis of the herbicide triclopyr-butotyl —this compound may hold value in the development of agrochemicals or specialty chemicals. Based on the properties of similar esters, researchers should handle this compound as a clear, colorless to light yellow liquid and store it in a cool, dark place, as recommended for the structurally similar 2-ethoxyethyl trichloroacetate . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for any form of human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30668-98-5

Molecular Formula

C8H13Cl3O3

Molecular Weight

263.5 g/mol

IUPAC Name

2-butoxyethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H13Cl3O3/c1-2-3-4-13-5-6-14-7(12)8(9,10)11/h2-6H2,1H3

InChI Key

FNYMWARMHWYZDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-Butoxyethyl Trichloroacetate (B1195264)

The formation of 2-butoxyethyl trichloroacetate is predominantly accomplished through direct esterification and transesterification pathways. These methods, while traditional, offer reliability and scalability.

Direct Esterification Protocols from Trichloroacetic Acid and 2-Butoxyethanol (B58217)

Direct esterification, specifically the Fischer-Speier esterification, represents the most straightforward approach to synthesizing this compound. This equilibrium-driven reaction involves the condensation of trichloroacetic acid and 2-butoxyethanol, typically in the presence of a strong acid catalyst. The reaction produces the desired ester and water as a byproduct. To drive the equilibrium towards the product, the removal of water is a critical consideration.

The choice of catalyst is pivotal in direct esterification to ensure a reasonable reaction rate. Strong acid catalysts are commonly employed to protonate the carbonyl oxygen of trichloroacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by 2-butoxyethanol.

Commonly used strong acid catalysts include:

Sulfuric Acid (H₂SO₄): A widely used, cost-effective, and efficient catalyst for esterification.

p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle and can lead to cleaner reactions compared to sulfuric acid.

Methane Sulfonic Acid (MSA): Another strong organic acid that serves as an effective catalyst.

Hydrofluoric Acid (HF): A patent describes a process for preparing trichloroacetic acid esters by reacting trichloroacetic acid with a non-perfluorinated alcohol in liquid hydrofluoric acid. google.com This method has the advantage of allowing for the separation of the ester by simple decantation. google.com

The selection of the catalyst can influence reaction times, yields, and the formation of byproducts. For instance, while sulfuric acid is highly effective, it can sometimes lead to charring or other side reactions at elevated temperatures.

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Elevated temperatures, often with azeotropic removal of waterLow cost, high catalytic activityPotential for side reactions and charring, corrosive
p-Toluenesulfonic Acid (p-TsOH)Reflux in a suitable solvent (e.g., toluene) with a Dean-Stark trapSolid, easier to handle, generally cleaner reactionsHigher cost than sulfuric acid
Methane Sulfonic Acid (MSA)Similar to p-TsOHStrong acid, effective catalystCorrosive liquid
Liquid Hydrofluoric Acid (HF)Room temperature stirringFacilitates easy product separation by decantationHighly corrosive and hazardous

To maximize the yield and efficiency of the synthesis of this compound, several reaction parameters must be carefully optimized.

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. The optimal temperature will depend on the boiling points of the reactants and the solvent used. For instance, a patented process for the analogous 2-butoxyethyl chloroacetate (B1199739) specifies a reaction temperature of 110-115°C when using a solvent for azeotropic distillation.

Solvent: An inert solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is often used. This allows for the continuous removal of water using a Dean-Stark apparatus, which effectively shifts the reaction equilibrium towards the formation of the ester.

Stoichiometry: While a 1:1 molar ratio of trichloroacetic acid to 2-butoxyethanol is theoretically required, in practice, it is common to use an excess of one of the reactants to drive the reaction to completion. The choice of which reactant to use in excess depends on factors such as cost and ease of removal after the reaction.

A study on the synthesis of 2-butoxyethyl chloroacetate provides insights that can be applied to the trichloroacetate analog. In one example, chloroacetic acid and 2-butoxyethanol were reacted in the presence of p-toluenesulfonic acid at 80-110°C for 5 hours.

ParameterGeneral Range/ConditionRationale
Temperature80-120°CIncreases reaction rate; allows for azeotropic removal of water.
SolventToluene, Xylene, or other azeotrope-forming solventsFacilitates continuous removal of water via a Dean-Stark trap, driving the equilibrium towards products.
Stoichiometry (Acid:Alcohol)1:1 to 1:1.5 (or vice versa)Using an excess of one reactant can increase the conversion of the other.
Catalyst LoadingTypically 0.5-5 mol% relative to the limiting reagentSufficient to achieve a reasonable reaction rate without causing excessive side reactions.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.comnih.gov For the synthesis of this compound, continuous flow chemistry offers several potential advantages over traditional batch processing. mdpi.comnih.gov

In a continuous flow setup, reactants are continuously pumped through a heated tube or a series of interconnected reactors. chimia.chanton-paar.comkth.se This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. chimia.chanton-paar.comkth.se

For esterification reactions, continuous flow systems can be designed to incorporate in-line water removal, for example, through the use of membrane pervaporation, further enhancing the efficiency of the process. mdpi.comnih.gov The use of solid acid catalysts in packed-bed reactors is particularly well-suited for continuous flow synthesis, as it simplifies catalyst separation and allows for long-term, uninterrupted operation. researchgate.net While specific examples for the continuous flow synthesis of this compound are not prevalent in the literature, the principles have been successfully applied to the synthesis of other esters, suggesting its feasibility for this compound. researchgate.netacs.org

Transesterification Pathways to this compound

Transesterification is an alternative route to this compound, involving the reaction of a different trichloroacetate ester (e.g., methyl trichloroacetate or ethyl trichloroacetate) with 2-butoxyethanol. masterorganicchemistry.comwikipedia.orgsrsbiodiesel.com This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org

The mechanism involves the nucleophilic attack of 2-butoxyethanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the original alcohol (e.g., methanol (B129727) or ethanol) to form this compound. wikipedia.org To drive the reaction to completion, the lower-boiling alcohol byproduct is typically removed by distillation as it is formed. wikipedia.org

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, function by protonating the carbonyl oxygen, making the ester more electrophilic. masterorganicchemistry.com Base catalysts, such as sodium butoxide, work by deprotonating the 2-butoxyethanol, increasing its nucleophilicity. masterorganicchemistry.com The choice between acid and base catalysis will depend on the stability of the reactants and products to the reaction conditions.

Emerging Synthetic Strategies for Trichloroacetate Ester Architectures

Recent advances in organic synthesis have led to the development of novel methods for ester formation that offer milder reaction conditions and greater functional group tolerance. One such emerging strategy that is applicable to the synthesis of trichloroacetate esters involves the use of trichloroacetimidates. nih.govresearchgate.netchemrxiv.orgresearchgate.netacs.org

This method utilizes an O-alkyl trichloroacetimidate (B1259523), which can be prepared from the corresponding alcohol (in this case, 2-butoxyethanol) and trichloroacetonitrile. The resulting 2-butoxyethyl trichloroacetimidate can then react with trichloroacetic acid under neutral or mildly acidic conditions to form the desired ester. nih.govresearchgate.netresearchgate.netacs.org A significant advantage of this approach is that it often proceeds without the need for a strong acid or base promoter, making it suitable for substrates with sensitive functional groups. nih.govresearchgate.netresearchgate.netacs.org The reaction is driven by the formation of the stable trichloroacetamide (B1219227) byproduct. nih.gov

This "symbiotic activation" pathway involves the protonation of the imidate by the carboxylic acid, which in turn activates the imidate for nucleophilic attack by the carboxylate. nih.gov These mild conditions represent a significant advancement over traditional esterification methods that require harsh catalysts and high temperatures. nih.govresearchgate.netresearchgate.netacs.org

Investigation of Reaction Mechanisms and Kinetics

The mechanism governing ester formation from trichloroacetimidates has been a subject of investigation, with substantial evidence indicating a cationic pathway. nih.gov An SN2-type mechanism was discounted based on experiments with enantioenriched imidates, which demonstrated considerable racemization—a hallmark of carbocation intermediates. nih.gov

The posited mechanism entails a symbiotic activation of the imidate by a proton derived from either the carboxylic acid (in the context of esterifying a carboxylic acid) or a protic acid catalyst. This initial protonation of the imidate nitrogen generates a reactive intermediate. nih.gov Subsequently, the departure of trichloroacetamide, a competent leaving group, leads to the formation of a carbocation. This carbocation is then intercepted by the alcohol nucleophile—in this instance, 2-butoxyethanol—to afford the final ester product following deprotonation. nih.gov

The stability of the carbocation intermediate is a pivotal determinant of the reaction rate and viability. Imidates that can generate more stable carbocations, such as benzylic or tertiary carbocations, are typically more reactive. nih.gov This is in accord with the empirical observation that electron-donating substituents on benzyl (B1604629) trichloroacetimidates enhance the yield of the esterification reaction. nih.gov

Further corroboration for this cationic mechanism is provided by the finding that the addition of a non-nucleophilic base, for example, triethylamine, can inhibit the reaction by deprotonating the activating acid, thus precluding the initial protonation of the imidate. nih.gov

A deuterium (B1214612) labeling study that involved 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate furnished additional support for the participation of a β-silyl carbocation intermediate in that particular esterification reaction. mdpi.com

Specific kinetic investigations into the formation of this compound were not identified in the surveyed literature. Nevertheless, kinetic data from analogous esterification and transesterification reactions involving ethylene (B1197577) glycol ethers can offer inferential insights into the potential kinetics of this reaction.

For example, the kinetics of the esterification of ethylene glycol with acetic acid have been examined using a cation exchange resin as a catalyst. srce.hr The reaction advances through two sequential, reversible steps, initially forming the monoacetate and subsequently the diacetate. The reaction was determined to be devoid of external mass transfer limitations, and the empirical data were accurately modeled by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) based model. srce.hr Such models, which incorporate the adsorption of reactants onto the catalyst surface, are prevalent in the field of heterogeneous catalysis.

In a separate investigation, the kinetics of the esterification of polyethylene (B3416737) glycols with active pharmaceutical ingredients bearing carboxylic acid functionalities were analyzed. nih.gov These reactions were characterized as reversible and conformed to a second-order reversible kinetic model. nih.gov The rates of reaction were modulated by the structure of the carboxylic acid and the viscosity of the polyethylene glycol. nih.gov

The transesterification of 2-ethoxyethyl acetate (B1210297) with 2-butoxyethanol has also been the subject of a kinetic study, and the reaction kinetics were aptly described by a second-order pseudohomogeneous kinetic model. quickcompany.in These studies collectively suggest that the formation of this compound, when conducted under comparable conditions (e.g., acid catalysis), would likely exhibit second-order kinetics and be a reversible process. The precise rate constants would be contingent upon variables such as temperature, catalyst concentration, and the identity of the solvent.

Table 2: Kinetic Parameters for the Esterification of Ethylene Glycol with Acetic Acid

ParameterValue
Activation Energy (Ea) for monoacetate formation45.3 kJ/mol
Activation Energy (Ea) for diacetate formation52.7 kJ/mol
Frequency Factor (A) for monoacetate formation2.1 x 105 L2/(g cat min mol)
Frequency Factor (A) for diacetate formation3.8 x 106 L2/(g cat min mol)

Data from a kinetic study using a cation exchange resin catalyst. srce.hr

The principle of regioselectivity is not pertinent to the synthesis of this compound from 2-butoxyethanol, as the latter possesses a single hydroxyl group, precluding any ambiguity in the site of esterification.

Chemoselectivity, in contrast, would be a paramount consideration if other reactive functional groups were present in the alcohol substrate. In the domain of esterification, chemoselectivity denotes the preferential reaction of the target functional group (in this case, the hydroxyl group) over other functionalities.

Studies on the esterification of functionalized alcohols have demonstrated that high levels of chemoselectivity can be attained under a variety of conditions. For instance, in the esterification of mandelic acid employing trichloroacetimidates, the carboxylic acid was selectively esterified in the presence of a secondary alcohol. nih.gov Conversely, the reaction of an alcohol with trichloroacetyl chloride would be anticipated to be highly chemoselective for the hydroxyl group over less nucleophilic functional moieties.

The selection of reaction conditions and reagents is of critical importance in dictating chemoselectivity. For example, acid-catalyzed esterifications are typically selective for hydroxyl groups over a multitude of other functionalities. However, exceedingly stringent acidic conditions can precipitate side reactions with acid-labile groups. The mild conditions afforded by the trichloroacetimidate method are often advantageous for preserving the integrity of other functional groups within a molecule. nih.gov

In the absence of competing functional groups in 2-butoxyethanol, the principal consideration for the synthesis of this compound would be the mitigation of side reactions such as ether cleavage, which could theoretically occur under severe acidic conditions, although this is not generally a significant concern in standard esterification protocols.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of proton and carbon environments and their interactions, a complete structural map can be constructed.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the different types of protons present in the 2-Butoxyethyl trichloroacetate (B1195264) molecule and their immediate electronic surroundings. The expected chemical shifts are influenced by the electronegativity of nearby atoms, with protons closer to oxygen and the trichloroacetate group expected to appear at a lower field (higher ppm).

The structure of 2-Butoxyethyl trichloroacetate (Cl₃CCOOCH₂CH₂OCH₂CH₂CH₂CH₃) contains several distinct proton environments. The protons on the carbon adjacent to the trichloroacetate's carbonyl oxygen (H-a) are expected to be the most deshielded due to the strong electron-withdrawing effect of the trichloromethyl group. The protons of the butoxy group will exhibit characteristic shifts, with the terminal methyl group (H-h) appearing at the highest field (lowest ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
a (-OCOCH₂ -) ~ 4.4 - 4.6 Triplet 2H
b (-OCH₂CH₂ O-) ~ 3.7 - 3.9 Triplet 2H
c (-OCH₂ CH₂CH₂CH₃) ~ 3.5 - 3.7 Triplet 2H
d (-OCH₂CH₂ CH₂CH₃) ~ 1.5 - 1.7 Sextet 2H
e (-OCH₂CH₂CH₂ CH₃) ~ 1.3 - 1.5 Sextet 2H

| f (-OCH₂CH₂CH₂CH₃ ) | ~ 0.9 - 1.0 | Triplet | 3H |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the ester group (C=O) is expected to have the largest chemical shift due to its sp² hybridization and proximity to three electronegative atoms (two oxygens and the trichloromethyl carbon). The carbon of the trichloromethyl group (CCl₃) will also be significantly downfield. The carbons of the butoxyethyl chain will show a predictable pattern of chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O ~ 160 - 165
-OC H₂CH₂O- ~ 68 - 72
-OCH₂C H₂O- ~ 65 - 69
-OC H₂CH₂CH₂CH₃ ~ 70 - 74
-OCH₂C H₂CH₂CH₃ ~ 30 - 34
-OCH₂CH₂C H₂CH₃ ~ 18 - 22
-OCH₂CH₂CH₂C H₃ ~ 13 - 15

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent methylene groups in the butoxyethyl chain (e.g., between H-a and H-b , H-c and H-d , etc.), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, correlations would be expected between the protons at position a and the carbonyl carbon, as well as the carbon at position b .

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the most prominent absorption bands are expected to be the C=O stretching vibration of the ester group, which will be at a relatively high wavenumber due to the electron-withdrawing effect of the trichloromethyl group. The C-O stretching vibrations of the ester and ether linkages, as well as the C-H stretching and bending vibrations of the alkyl chain, will also be present. The C-Cl stretching vibrations will appear in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (alkyl) 2850 - 3000 Medium-Strong
C=O stretching (ester) 1750 - 1770 Strong
C-O stretching (ester) 1200 - 1300 Strong
C-O-C stretching (ether) 1050 - 1150 Strong

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-C backbone stretching and CH₂ twisting and rocking modes would be more prominent. The symmetric stretching of the C-Cl bonds would also be expected to produce a strong Raman signal. The C=O stretch, while visible, is typically weaker in Raman than in IR spectra.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H stretching (alkyl) 2850 - 3000 Strong
C=O stretching (ester) 1750 - 1770 Weak-Medium
C-C stretching (alkyl) 800 - 1200 Medium

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for separating this compound from a mixture, assessing its purity, and providing key structural information through its mass spectrum. In a typical GC-MS analysis, the compound is volatilized and separated on a chromatographic column before entering the mass spectrometer, where it is ionized, commonly by electron impact (EI).

While specific, experimentally-derived mass spectra for this compound are not widely available in peer-reviewed literature or spectral databases, the fragmentation pattern can be predicted based on the molecule's structure. The electron impact mass spectrum would be expected to show a molecular ion peak ([M]⁺), although it may be weak or absent due to the molecule's instability under EI conditions. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the ether bond, leading to fragments corresponding to the butoxy group and the ethyl trichloroacetate moiety.

Loss of the trichloroacetyl group (-C(O)CCl₃) or chlorine atoms.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible.

Analysis of these characteristic fragment ions allows for the confirmation of the compound's identity.

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. mdpi.com This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₈H₁₃Cl₃O₃, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, confirming the elemental composition and, by extension, the molecular formula of the analyte with high confidence.

Table 1: Calculated Exact Mass for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)

This table presents the calculated monoisotopic mass. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. libretexts.orgresearchgate.net The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule.

A weak absorption band in the region of 270-300 nm, corresponding to the forbidden n → π* (n-to-pi-star) transition. This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com

A strong absorption band at shorter wavelengths (typically below 200 nm), corresponding to the allowed π → π* (pi-to-pi-star) transition.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the substituents attached to the carbonyl group.

X-ray Diffraction (XRD) and Related Techniques for Solid-State Structure (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govnih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern of scattered X-rays provides detailed information about the unit cell dimensions, crystal symmetry, and the precise spatial arrangement of atoms within the molecule, including bond lengths and angles. nih.gov

The application of XRD is contingent upon the ability to grow high-quality single crystals of this compound. As of now, no crystallographic data or reports on the single-crystal X-ray structure of this compound have been published in the scientific literature or deposited in crystallographic databases. Therefore, information regarding its solid-state conformation, intermolecular interactions, and crystal packing remains undetermined.

Table 2: List of Compounds Mentioned

Compound Name

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

If DFT calculations were performed on 2-butoxyethyl trichloroacetate (B1195264), they would typically be used to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various properties could be calculated, including:

Total energy: The absolute energy of the molecule in its relaxed state.

Thermodynamic properties: Enthalpy, entropy, and Gibbs free energy could be computed, providing insights into the molecule's stability.

Vibrational frequencies: Calculation of vibrational modes is crucial for interpreting infrared and Raman spectra and confirming that the optimized structure corresponds to a true energy minimum.

Despite the power of DFT for such analyses, specific studies applying this method to determine the ground state properties of 2-butoxyethyl trichloroacetate are not available in the current scientific literature.

Ab Initio Methods for Energetics and Conformations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations would be invaluable for:

Determining accurate conformational energies: The molecule possesses several rotatable bonds, leading to various possible conformers. Ab initio methods could precisely calculate the relative energies of these different spatial arrangements, identifying the most stable conformers and the energy barriers between them.

Calculating reaction energetics: If studying the reactivity of this compound, these methods could provide accurate energies for reactants, transition states, and products, allowing for the determination of reaction barriers and thermodynamics.

A literature search indicates that specific ab initio studies on the energetics and conformations of this compound have not been published.

Analysis of Molecular Orbitals and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Both DFT and ab initio calculations can provide detailed information about molecular orbitals and charge distribution.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Charge Distribution: Analysis methods like Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom in this compound. This would reveal the polarity of different bonds and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for understanding how the molecule might interact with other chemical species. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution across the molecule's surface.

Currently, there are no published studies detailing the analysis of molecular orbitals or charge distribution for this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the electronic structure of single or small groups of molecules, molecular modeling and dynamics simulations are used to study the behavior of larger systems, including molecules in condensed phases (liquids or solids).

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with its rotatable single bonds, a large number of conformers are possible.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically rotating key bonds (e.g., the C-C and C-O bonds in the butoxyethyl chain) and calculating the energy at each step using quantum chemical methods, a PES can be constructed. This surface would reveal:

Low-energy conformers: The valleys on the PES correspond to stable or metastable conformers.

Transition states: The saddle points on the surface represent the energy barriers for converting from one conformer to another.

Such an analysis would provide a complete picture of the molecule's flexibility and the preferred shapes it adopts. However, no specific conformational analysis or potential energy surface studies for this compound are documented in the scientific literature.

Simulation of Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would require a force field, which is a set of parameters describing the potential energy of the system.

By simulating a collection of this compound molecules (and potentially solvent molecules), one could study:

Bulk properties: How the molecules pack together in a liquid or solid state and how they interact with each other.

Solvation effects: How the molecule's conformation and behavior change in different solvents.

Intermolecular forces: The nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the condensed-phase behavior.

These simulations are critical for bridging the gap between the properties of a single molecule and the macroscopic properties of a material. At present, there is no evidence of published molecular dynamics simulation studies for this compound in the scientific literature.

Theoretical Prediction of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical transformations a molecule can undergo. For this compound, key reactions of interest include hydrolysis and esterification. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions, identifying intermediates, and calculating the energy barriers associated with transition states.

One of the primary degradation pathways for esters is hydrolysis, which can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. Theoretical studies on analogous compounds, such as ethyl acetate (B1210297) and its halogenated derivatives, reveal that the reaction mechanism and its associated activation energy are sensitive to the molecular structure and the presence of catalysts. researchgate.netdntb.gov.ua In neutral hydrolysis, a concerted mechanism involving one or more water molecules is often proposed. researchgate.net

For this compound, the presence of the electron-withdrawing trichloromethyl group is expected to significantly influence the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect would likely lower the activation energy for hydrolysis compared to non-halogenated analogues. Computational studies on similar halogenated esters, like ethyl fluoroacetate (B1212596) and ethyl chloroacetate (B1199739), have shown that halogenation indeed lowers the activation energy of hydrolysis. researchgate.net

The transition state for the hydrolysis of an ester typically involves the formation of a tetrahedral intermediate. The geometry and energy of this transient species can be precisely calculated using computational methods. These calculations can reveal key structural information, such as the bond lengths of the forming and breaking bonds.

To illustrate the type of data obtained from such studies, the following table presents calculated activation energies for the neutral hydrolysis of ethyl acetate and its halogenated analogues. While specific data for this compound is not available, these values provide an insight into the expected trends.

Table 1: Calculated Activation Energies for Neutral Ester Hydrolysis (Illustrative Data based on Analogous Compounds)
CompoundActivation Energy (kcal/mol)
Ethyl Acetate~45-50
Ethyl Fluoroacetate~40-45
Ethyl Chloroacetate~38-43
This compound (Predicted Trend)Lower than non-halogenated analogues

Note: The values for ethyl acetate and its halo-derivatives are approximate ranges from computational studies. The prediction for this compound is a qualitative trend.

Computational Design and Prediction of Chemical Behavior

Beyond understanding existing reaction pathways, computational chemistry is a powerful tool for the predictive design of molecules and for forecasting their chemical behavior under various conditions. This is achieved through methods like Quantitative Structure-Reactivity Relationships (QSRR) and the analysis of chemical reactivity descriptors.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. ekb.eg These models are built upon a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape.

For a series of esters including this compound, a QSRR model could be developed to predict their hydrolysis rates. The first step in building such a model is the calculation of a wide range of molecular descriptors. These can be broadly categorized as:

Constitutional descriptors: Information about the molecular formula and connectivity.

Topological descriptors: Numerical representations of molecular branching and shape.

Geometrical descriptors: 3D information such as molecular surface area and volume.

Electrostatic descriptors: Descriptors related to the charge distribution in the molecule.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and reactivity indices. researchgate.net

Once a diverse set of descriptors is calculated for a training set of molecules with known reactivity, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. researchgate.net For this compound, a QSRR model could help in understanding how modifications to the butoxyethyl or trichloroacetate moieties would affect its stability and reactivity.

The following table provides an illustrative list of descriptor types that would be relevant for developing a QSRR model for the reactivity of esters.

Table 2: Examples of Molecular Descriptors for QSRR Modeling of Ester Reactivity
Descriptor CategoryExample DescriptorsRelevance to Reactivity
ConstitutionalMolecular Weight, Number of Halogen AtomsGeneral properties and influence of heavy atoms.
TopologicalWiener Index, Balaban IndexDescribes molecular branching and compactness.
GeometricalMolecular Surface Area, Molecular VolumeSteric effects and accessibility of the reaction center.
ElectrostaticPartial Charge on Carbonyl Carbon, Dipole MomentRelates to the electrophilicity of the reaction site.
Quantum-ChemicalHOMO/LUMO Energies, Hardness, Electrophilicity IndexDescribes the molecule's ability to donate or accept electrons.

Chemical reactivity descriptors, derived from Conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's propensity to react in a certain way. chemrxiv.orgnih.gov These descriptors are powerful tools for predicting and explaining chemical behavior without the need to explicitly model a full reaction pathway.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.netresearchgate.net

The trichloromethyl group in this compound is expected to significantly increase its electrophilicity index, indicating a higher propensity to act as an electrophile in reactions.

In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be used to identify the most reactive sites within the molecule. rsc.org For this compound, the Fukui function would likely indicate that the carbonyl carbon is the most susceptible site for nucleophilic attack, which is consistent with the expected mechanism of ester hydrolysis.

The following table presents key global reactivity descriptors and their general interpretation in the context of predicting the chemical behavior of a molecule like this compound.

Table 3: Global Reactivity Descriptors and Their Interpretation
DescriptorFormulaInterpretation of a High Value
Chemical Hardness (η)(I - A) / 2High stability, low reactivity.
Chemical Potential (μ)- (I + A) / 2High tendency to donate electrons.
Electrophilicity Index (ω)μ² / (2η)High propensity to act as an electrophile.

Research on Environmental Abiotic Degradation and Chemical Transformations

Hydrolytic Stability and Degradation Kinetics under Varied Abiotic Conditions

Hydrolysis is a primary pathway for the degradation of 2-Butoxyethyl trichloroacetate (B1195264) in aqueous environments. The stability of the ester is highly dependent on the pH and temperature of the surrounding medium.

The hydrolysis of 2-Butoxyethyl trichloroacetate proceeds via pseudo-first-order kinetics, with the rate being significantly influenced by pH. The reaction is subject to catalysis under both acidic and basic conditions, in addition to a neutral (water-catalyzed) pathway.

Acidic Conditions (pH 4): The compound is most stable in acidic environments. At a pH of 4 and a temperature of 25°C, the hydrolysis half-life is approximately 533 days. researchgate.net This indicates that in acidic waters, hydrolysis is a very slow degradation process.

Neutral Conditions (pH 7): As the pH approaches neutrality, the rate of hydrolysis increases. At pH 7 and 25°C, the half-life decreases significantly to 21.8 days. researchgate.net

Basic Conditions (pH 9): Under alkaline conditions, the hydrolysis rate is dramatically accelerated. At a pH of 9 and 25°C, the half-life is less than one day. researchgate.net This rapid degradation is due to the base-catalyzed mechanism, where hydroxide ions act as potent nucleophiles, attacking the ester linkage.

The main hydrolytic degradation products are 2-butoxyethanol (B58217) and trichloroacetate (TCA), formed from the cleavage of the ester bond. researchgate.netnih.gov

Table 1: pH-Dependent Hydrolysis Half-Lives of this compound at 25°C

pH Half-Life (t₁/₂)
4 533 days
7 21.8 days

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photolysis, or degradation induced by light, is another significant abiotic pathway for the transformation of this compound. This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

In aquatic systems, the photolysis of this compound follows first-order kinetics. researchgate.net The primary photochemical reaction is the cleavage of the C-Cl bond in the trichloroacetate moiety upon absorption of UV radiation. This leads to the formation of various chlorinated and non-chlorinated byproducts.

In the atmosphere, the dominant degradation mechanism for trichloroacetate (a key part of the molecule) is its reaction with hydroxyl radicals (•OH), with an estimated atmospheric lifetime of about 84 days for this process. researchgate.net The reaction of the parent ester with hydroxyl radicals is expected to be a primary atmospheric sink. copernicus.org Photodegradation can lead to the formation of trichloroacetic acid (TCA), which itself can be further degraded. researchgate.netnih.gov The ultimate breakdown products can include simpler carboxylic acids and mineralization to carbon dioxide. researchgate.netnih.gov

The quantum yield represents the efficiency of a photochemical reaction (the number of molecules transformed per photon absorbed). While specific quantum yield values for this compound are not detailed in the available literature, the efficiency of its photolytic degradation has been confirmed. researchgate.net For related compounds, quantum yields are crucial for modeling atmospheric lifetimes and persistence in sunlit surface waters. The process is complex, as the quantum yield can be influenced by the wavelength of light and the presence of other substances in the environment that can quench or sensitize the reaction.

Chemical Oxidation and Reduction Pathways in Abiotic Environments

Beyond hydrolysis and photolysis, this compound is subject to chemical oxidation and reduction reactions that contribute to its environmental degradation.

Oxidation: In the atmosphere and in oxygenated waters, the primary oxidant is the hydroxyl radical (•OH). nist.govnih.gov This highly reactive species can abstract hydrogen atoms from the butoxyethyl group or add to the molecule, initiating a cascade of reactions that break down the compound. nist.gov The formation of trichloroacetic acid is a known outcome of the atmospheric oxidation of chlorinated precursors. researchgate.net

Reduction: In anaerobic or reducing environments, such as anoxic sediments or groundwater, reductive dechlorination can be a significant degradation pathway for the trichloroacetate portion of the molecule. nih.gov Abiotic agents like reduced iron minerals (e.g., green rusts) or sulfide minerals can facilitate the sequential removal of chlorine atoms. nih.govehs-support.com This process transforms trichloroacetate into less chlorinated compounds like dichloroacetate and chloroacetate (B1199739), and eventually to acetate (B1210297), which is more readily biodegradable. nih.gov While abiotic dechlorination is often slower than microbial processes, it can lead to more complete detoxification. nih.gov

Table 2: Summary of Abiotic Degradation Pathways

Degradation Pathway Environment Key Reactants/Conditions Primary Outcome
Hydrolysis Aquatic Water, H⁺, OH⁻ Cleavage to 2-butoxyethanol and trichloroacetate
Photolysis Aquatic, Atmospheric Sunlight (UV radiation) C-Cl bond cleavage, formation of radical species
Oxidation Atmospheric, Aquatic Hydroxyl radicals (•OH) Breakdown of the organic structure, mineralization

| Reduction | Anoxic Aquatic/Soil | Reduced minerals (e.g., Fe²⁺) | Reductive dechlorination of the trichloroacetate group |

Reaction with Environmentally Relevant Oxidants (e.g., hydroxyl radicals)

In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with hydroxyl radicals (•OH). These highly reactive species initiate oxidation processes that lead to the breakdown of the parent molecule. The reaction with this compound is expected to proceed via hydrogen abstraction from the butoxyethyl moiety of the molecule.

The ether and alkyl groups within the 2-butoxyethanol portion of the ester are susceptible to attack by hydroxyl radicals. This process leads to the formation of carbon-centered radicals, which then undergo further reactions in the presence of oxygen to form various degradation products. While specific experimental studies on this compound are limited, the reaction mechanism is anticipated to be similar to that of other glycol ethers and esters. The degradation of the trichloroacetate portion is less likely to be initiated by hydroxyl radicals.

ParameterEstimated Value/Information
Primary Oxidant Hydroxyl Radical (•OH)
Reaction Type Hydrogen Abstraction
Susceptible Sites C-H bonds on the 2-butoxyethyl group
Expected Products Formation of carbon-centered radicals leading to further oxidation products.

Note: The data in this table is based on general principles of atmospheric chemistry and data from structurally similar compounds due to the lack of specific experimental data for this compound.

Reductive Dehalogenation Pathways (non-biological)

In anoxic environments, such as saturated soils, sediments, and some groundwater aquifers, reductive dehalogenation can be a significant degradation pathway for chlorinated compounds. This process involves the removal of chlorine atoms from the trichloroacetate group, which is the most oxidized part of the this compound molecule.

Abiotic reductive dehalogenation can be mediated by naturally occurring reductants, such as reduced iron minerals (e.g., magnetite, green rust). The reaction proceeds through the transfer of electrons to the chlorinated molecule, leading to the sequential removal of chlorine atoms. For the trichloroacetate moiety, this would result in the formation of dichloroacetate, monochloroacetate, and finally acetate, with the release of chloride ions. The ester linkage may undergo hydrolysis concurrently or subsequently.

ParameterInformation
Environmental Condition Anaerobic/Anoxic
Reaction Type Reductive Dehalogenation
Susceptible Site Trichloroacetate (-CCl3) group
Mediating Agents Reduced iron minerals, other natural reductants
Potential Products 2-Butoxyethyl dichloroacetate, 2-Butoxyethyl monochloroacetate, 2-Butoxyethyl acetate, Chloride ions.

Abiotic Fate and Transport Mechanisms in Environmental Compartments

The movement and persistence of this compound in the environment are influenced by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Volatilization Studies and Atmospheric Lifetime (non-biological)

Volatilization from water and soil surfaces is a potential transport pathway for this compound, moving the compound into the atmosphere. Once in the atmosphere, its persistence, or atmospheric lifetime, is primarily determined by its reaction rate with hydroxyl radicals.

While specific experimental data for this compound are scarce, its structure suggests a moderate potential for volatilization. The atmospheric lifetime is expected to be relatively short due to the presence of the susceptible 2-butoxyethyl group for hydroxyl radical attack.

ParameterEstimated Value/Information
Vapor Pressure Low to Moderate (estimated)
Henry's Law Constant Low to Moderate (estimated)
Primary Atmospheric Sink Reaction with Hydroxyl Radicals (•OH)
Estimated Atmospheric Lifetime On the order of hours to days (by analogy to similar compounds)

Note: The values in this table are estimations based on the properties of similar glycol ether esters, pending specific experimental determination for this compound.

Adsorption/Desorption Behavior on Abiotic Matrices

The tendency of this compound to adsorb to soil and sediment particles affects its mobility in the subsurface environment. This behavior is typically quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.

The adsorption of organic compounds like this compound is primarily influenced by interactions with soil organic matter. Given its structure, which includes both polar (ester, ether) and nonpolar (alkyl chain) components, it is expected to have a moderate affinity for soil organic carbon. This would result in some degree of retardation of its movement through the soil column with groundwater.

ParameterEstimated Value/Information
Primary Adsorbent Soil and Sediment Organic Carbon
Adsorption Mechanism Partitioning into organic matter, potential for some polar interactions.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Moderate (estimated)
Mobility in Soil Low to Moderate

Note: The information presented is a qualitative assessment based on the chemical structure of this compound and general principles of environmental partitioning. Specific Koc values would require experimental measurement.

Advanced Applications in Organic and Polymer Chemistry

Role as a Synthetic Intermediate in Complex Organic Syntheses

As a synthetic intermediate, 2-butoxyethyl trichloroacetate (B1195264) offers a pathway to introduce the butoxyethyl group into various molecular frameworks through reactions involving the trichloroacetate ester functionality.

2-Butoxyethyl trichloroacetate can serve as a precursor in transesterification reactions. In this capacity, it reacts with various alcohols, phenols, or other nucleophilic substrates in the presence of a catalyst to form new esters. The driving force for these reactions is often the formation of a more stable product or the removal of a volatile byproduct, 2,2,2-trichloroethanol. The butoxyethyl moiety is thus transferred from the trichloroacetate to the new organic substrate. This method is an alternative to direct esterification using 2-butoxyethanol (B58217), particularly when reaction conditions require the specific reactivity profile of the trichloroacetate leaving group. The general scheme for such a reaction involves heating the trichloroacetate ester with an alcohol, often with an acid or base catalyst, to yield a new butoxyethyl ester and trichloroethanol.

The synthesis of carbonate esters can be achieved through various routes, including the reaction of alcohols with phosgene or through transesterification of existing carbonates. While direct utilization of this compound for this purpose is not a mainstream method, its derivatives can be involved in such pathways. For instance, the precursor alcohol, 2-butoxyethanol, can be reacted with a chloroformate to produce a mixed carbonate. Alternatively, transesterification reactions involving a simple dialkyl carbonate (like dimethyl carbonate) and 2-butoxyethanol, often catalyzed by basic catalysts, can yield butoxyethyl-containing carbonates. These reactions are equilibrium-driven, and reaction conditions are optimized to favor the desired product.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates portions of all the starting materials. The utility of compounds like this compound in MCRs would depend on the specific reaction design. While direct participation of this specific ester in well-known named MCRs is not widely documented, its constituent parts or derivatives could be employed. For example, aldehydes or ketones can react with amines and a nucleophile in a Mannich-type reaction, or isocyanides can be used in Passerini and Ugi reactions to rapidly build molecular complexity. The butoxyethyl group could be incorporated into one of the starting materials for these reactions to generate a final complex molecule bearing this specific ether-ester side chain.

Q & A

Q. What experimental methods are recommended for quantifying 2-butoxyethyl trichloroacetate in complex mixtures?

Controlled-potential coulometry is a robust electrochemical method for selective quantification. By adjusting potentials, trichloroacetate derivatives can be reduced in sequence, with total charge measurements (via Faraday’s law) differentiating between analytes . Complementary techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection should be used to validate purity and resolve co-eluting species.

Q. How can the thermal stability of this compound be assessed under varying solvent conditions?

Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are critical for evaluating thermal transitions and aggregation behavior. For example, sodium trichloroacetate exhibits a salting-out effect in aqueous solutions due to weak anion hydration, which destabilizes polymer-ion interactions . Similar methodologies can be adapted to study 2-butoxyethyl derivatives by monitoring phase transitions and enthalpy changes under controlled ionic strengths.

Q. What synthetic routes optimize the yield of this compound?

Esterification of trichloroacetic acid with 2-butoxyethanol under acid catalysis (e.g., sulfuric acid) is a standard approach. Reaction conditions (molar ratios, temperature, and solvent polarity) must be optimized to minimize side reactions like hydrolysis. Kinetic studies of potassium trichloroacetate decomposition in carboxylic acids (e.g., acetic acid) suggest that solvent nucleophilicity and transition-state coordination influence reaction rates, which can guide solvent selection .

Advanced Research Questions

Q. How do anion-polymer interactions affect the interfacial behavior of this compound?

Weakly hydrated anions (e.g., trichloroacetate) partition at interfaces, inducing electrostatic stabilization or aggregation. Quartz crystal microbalance (QCM) and atomic force microscopy (AFM) data reveal that sodium trichloroacetate causes salting-out despite attractive ion-polymer interactions, a paradox resolved by competing mechanisms: ion hydration entropy and interfacial charge screening . Similar studies on 2-butoxyethyl derivatives should compare bulk vs. interfacial behavior using QCM and surface tension measurements.

Q. What mechanistic insights explain the decomposition kinetics of trichloroacetate esters?

Eyring equation parameters (ΔH‡, ΔS‡) derived from potassium trichloroacetate decomposition in carboxylic acids indicate a transition-state complex involving solvent coordination to the electrophilic carbonyl carbon . For this compound, substituent effects (e.g., butoxy group electron donation) may alter activation parameters. Isotopic labeling (e.g., ^13C NMR) and computational modeling (DFT) can validate proposed mechanisms.

Q. How can contradictions in ion-specific effects on trichloroacetate stability be resolved?

Sodium trichloroacetate exhibits both salting-out and ion-polymer attraction, which initially appear conflicting. This is resolved by distinguishing bulk solvent interactions (dominated by anion hydration entropy) from interfacial phenomena (electrostatic stabilization) . For 2-butoxyethyl derivatives, systematic variation of counterions (e.g., Na⁺ vs. K⁺) and solvent dielectric constants can decouple these effects.

Q. What environmental degradation pathways are relevant for this compound?

Trichloroacetate derivatives are metabolized to dichloroacetate in biological systems, which is linked to hepatotoxicity and carcinogenicity in murine models . Hydrolysis studies in aqueous media (varying pH and temperature) should be conducted to assess persistence. Advanced oxidation processes (e.g., UV/H₂O₂) can be tested for remediation efficacy, with toxicity assays (e.g., Ames test) monitoring byproduct genotoxicity.

Q. How does computational modeling predict the solvation dynamics of this compound?

Molecular dynamics (MD) simulations parameterized with experimental data (e.g., from DSC or QCM) can model solvation shells and diffusion coefficients. For sodium trichloroacetate, simulations should incorporate anion polarizability and solvent dielectric properties to reproduce salting-out behavior . Density functional theory (DFT) can further elucidate electronic effects of the butoxy group on reaction intermediates.

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., ion-specific stabilization vs. salting-out), employ multi-technique validation (e.g., DSC for bulk behavior, QCM for interfacial effects) .
  • Experimental Design : For kinetic studies, use Eyring plots (ln(k/T) vs. 1/T) to extract activation parameters and compare with analogous trichloroacetate systems .
  • Toxicity Profiling : Combine in vitro assays (e.g., liver microsome metabolism) with in vivo models to assess bioaccumulation and chronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.